molecular formula C22H25NO6 B11162413 N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine

N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine

Cat. No.: B11162413
M. Wt: 399.4 g/mol
InChI Key: ANAJGKMJXNABLL-UHFFFAOYSA-N
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Description

N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with tert-butyl, dimethyl, and glycine substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine typically involves multiple steps. One common approach starts with the preparation of the furochromene core, followed by the introduction of the tert-butyl and dimethyl groups. The final step involves the coupling of the glycine moiety to the furochromene core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the cyclization and alkylation steps, as well as the development of more efficient peptide coupling methods .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities .

Biological Activity

N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C22H25NO6
  • Molecular Weight: 399.44 g/mol
  • LogP: 2.7547 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors: 2
  • Hydrogen Bond Acceptors: 9
  • Polar Surface Area: 82.68 Ų

These properties suggest that the compound has favorable characteristics for interaction with biological membranes and potential receptor binding.

The biological activity of this compound is primarily attributed to its interaction with glycine transporters, particularly GlyT-2. Inhibitors of GlyT-2 have been shown to modulate synaptic glycine levels, which can influence neurotransmission and pain pathways.

Glycine Transporter Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on GlyT-2:

  • Example Compound: A derivative showed an IC50 value of 15.3 nM against human GlyT-2, demonstrating potent inhibitory activity .

Antinociceptive Effects

Studies have highlighted the potential of this compound in alleviating neuropathic pain through glycine modulation. The inhibition of GlyT-2 may enhance glycinergic signaling in the spinal cord, contributing to pain relief.

Anti-inflammatory Properties

Initial evaluations suggest that this compound may possess anti-inflammatory effects. The furochromenyl moiety is known for its interaction with various biological targets that modulate inflammatory pathways .

Case Study 1: Neuropathic Pain Model

A study involving a mouse model demonstrated that administration of a related GlyT-2 inhibitor resulted in significant reductions in allodynia and hyperalgesia, indicating the therapeutic potential of glycine transporter inhibitors in treating neuropathic pain .

Case Study 2: In Vitro Activity

In vitro assays have shown that compounds structurally related to this compound exhibit antibacterial properties against various strains of bacteria. This highlights the compound's potential as a lead candidate for further pharmacological development .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaIC50 (GlyT-2)Biological Activity
N-[3-(3-tert-butyl...C22H25NO615.3 nMAntinociceptive, Anti-inflammatory
PhenoxymethylbenzamideC20H24N2O44040 nMAntinociceptive
Acetic acid derivativeC19H20O5Not reportedAntibacterial

This table illustrates the comparative efficacy of N-[3-(3-tert-butyl... against other compounds in terms of GlyT inhibition and biological activity.

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

2-[3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetic acid

InChI

InChI=1S/C22H25NO6/c1-11-13(6-7-17(24)23-9-18(25)26)21(27)29-20-12(2)19-15(8-14(11)20)16(10-28-19)22(3,4)5/h8,10H,6-7,9H2,1-5H3,(H,23,24)(H,25,26)

InChI Key

ANAJGKMJXNABLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NCC(=O)O

Origin of Product

United States

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